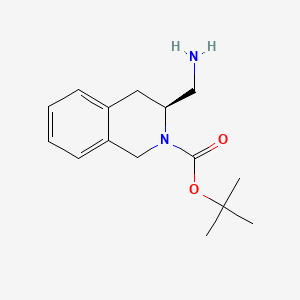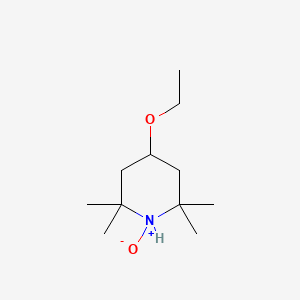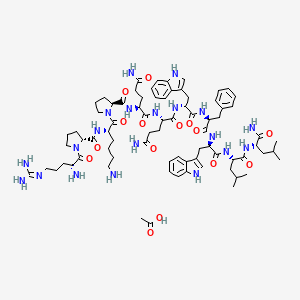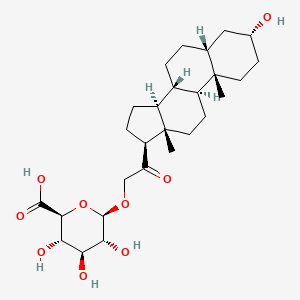
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, also known as S-AMDIQ, is a synthetic compound with a wide range of applications in scientific research. It is a chiral compound, with a single chiral center, and is used in asymmetric synthesis and as a chiral building block for drug synthesis. It has been used in a variety of research applications, including organic synthesis, as a model compound for drug discovery, and as a catalyst for asymmetric synthesis. Its unique properties make it a valuable tool in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, including structures similar to (S)-3-Aminomethyl-2-boc-3,4-dihydro-1H-isoquinoline, have significant pharmacological importance. These compounds exhibit a wide range of biological activities, such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This comprehensive review suggests isoquinoline derivatives as crucial chemical compounds for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Therapeutic Potential of Nucleic Acid-Binding Isoquinoline Alkaloids
Isoquinoline alkaloids, which share a core structure with this compound, demonstrate immense pharmacological and biological properties, including potential anticancer properties. The interaction of these alkaloids with nucleic acids is a key area of interest, providing valuable insights into drug design. This review underscores the binding aspects of isoquinoline alkaloids with nucleic acids and their implications for drug design, highlighting the importance of such compounds in therapeutic applications (Bhadra & Kumar, 2012).
Natural Isoquinoline N-oxide Alkaloids and Pharmacological Activities
Research on natural isoquinoline alkaloids and their N-oxides, similar in structure to this compound, has demonstrated confirmed antimicrobial, antibacterial, antitumor, and other activities. This review highlights the significant role of isoquinoline N-oxides alkaloids as a source of leads for drug discovery, emphasizing their potential for developing new therapeutic applications (Dembitsky et al., 2015).
Nucleic Acids Binding Strategies of Small Molecules: Lessons from Alkaloids
Alkaloids, including structures resembling this compound, are known for their strong nucleic acid binding abilities, linking them to multiple pharmacological activities. This review focuses on the interaction of isoquinoline and benzophenanthridine alkaloids with nucleic acids, providing insights critical for designing better therapeutics. The molecular aspects of these interactions are essential for the development of effective drugs for many diseases, highlighting the therapeutic potential of isoquinoline derivatives (Basu & Kumar, 2018).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-5-4-6-11(12)8-13(17)9-16/h4-7,13H,8-10,16H2,1-3H3/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBOYJWGVDLPU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)
